Cas no 898465-74-2 (N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide)

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methoxyethyl)oxamide
- N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide
-
- インチ: 1S/C16H21N3O4/c1-11(20)19-8-3-4-12-5-6-13(10-14(12)19)18-16(22)15(21)17-7-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22)
- InChIKey: PWMKYPWALFEAEG-UHFFFAOYSA-N
- ほほえんだ: C(NCCOC)(=O)C(NC1=CC2=C(C=C1)CCCN2C(C)=O)=O
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2670-0194-15mg |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2670-0194-100mg |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2670-0194-1mg |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2670-0194-5mg |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2670-0194-4mg |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2670-0194-50mg |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2670-0194-3mg |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2670-0194-10mg |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2670-0194-5μmol |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2670-0194-30mg |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide |
898465-74-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamideに関する追加情報
Professional Introduction to Compound with CAS No. 898465-74-2 and Product Name: N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide
Compound with the CAS number 898465-74-2 and the product name N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development and therapeutic interventions. The molecular framework of this compound integrates elements from two distinct pharmacophoric regions: the 1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl moiety and the 2-methoxyethyl ethanediamide component, which together contribute to its multifaceted biological activity.
The 1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl moiety is a derivative of tetrahydroquinoline, a scaffold that has been extensively studied for its role in various biological processes. Tetrahydroquinoline derivatives are known for their ability to interact with a wide range of biological targets, including enzymes and receptors. The acetylation at the 1-position introduces a polar functional group that can enhance solubility and binding affinity, making it particularly useful in drug design. Recent studies have highlighted the potential of tetrahydroquinoline derivatives in addressing neurological disorders, such as Alzheimer's disease and Parkinson's disease, by modulating cholinergic pathways.
The 2-methoxyethyl ethanediamide component adds another layer of complexity to the compound's structure. Ethanediamide, also known as glycine amide, is a common pharmacophore in drug molecules due to its ability to form hydrogen bonds and stabilize protein structures. The methoxyethyl group introduces a hydroxylated alkyl chain that can influence both the solubility and metabolic stability of the compound. This modification is particularly relevant in medicinal chemistry for enhancing bioavailability and reducing toxicity.
When combined, these two pharmacophoric regions create a compound with potential applications across multiple therapeutic areas. The N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide structure suggests that it may exhibit properties such as enzyme inhibition or receptor antagonism. For instance, the acetylated tetrahydroquinoline moiety could interact with enzymes involved in neurotransmitter synthesis or degradation, while the ethanediamide component could target specific receptors or transporters.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Molecular docking studies have shown that this compound could potentially bind to enzymes such as acetylcholinesterase (AChE), which is a key target in treating cognitive disorders. Additionally, the structural features of this compound may allow it to cross the blood-brain barrier more effectively than other similar molecules.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial results indicate that it may possess inhibitory activity against certain enzymes relevant to inflammation and oxidative stress. These pathways are implicated in various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. The dual functionality provided by the combination of tetrahydroquinoline and ethanediamide moieties suggests that this compound could serve as a versatile lead for further drug development.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. The introduction of functional groups at specific positions required precise stereocontrol to maximize biological activity.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. The unique chemical properties make it a valuable candidate for developing novel materials with specific biological functionalities. For instance, derivatives of this compound could be used in designing smart polymers or biodegradable materials that respond to biological stimuli.
Regulatory considerations are an important aspect of bringing any new chemical entity into practical use. While this compound does not fall under any restricted categories such as hazardous materials or controlled substances, it still must undergo rigorous safety testing before clinical application can be considered. Preclinical studies are essential to evaluate its toxicity profile and pharmacokinetic properties thoroughly.
The development pipeline for this compound is still in its early stages but shows promise based on preliminary findings. Collaborative efforts between academic researchers and industry partners are crucial for advancing its potential into viable therapeutic agents. The integration of cutting-edge technologies such as high-throughput screening (HTS) will accelerate the identification of optimal analogs for further optimization.
In conclusion,N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide (CAS No. 898465-74-2) stands out as a promising candidate for future biomedical applications due to its innovative structure and multifunctional properties. Its unique combination of pharmacophoric elements positions it as a versatile tool for addressing various health challenges through targeted drug design strategies.
898465-74-2 (N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2-methoxyethyl)ethanediamide) 関連製品
- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)
- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)
- 2228737-68-4(2-(5,6-dichloropyridin-3-yl)acetaldehyde)
- 1021073-99-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)
- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)
- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))
- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)